Dihydroyashabushiketol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydroyashabushiketol is a natural product found in Alpinia officinarum, Alnus sieboldiana, and Wurfbainia villosa var. xanthioides . It is a diarylheptanoid with the empirical formula C19H22O2 . The molecular weight of this compound is 282.38 .
Synthesis Analysis
The total synthesis of (5S)-dihydroyashabushiketol has been achieved by the 1,3-dipolar cycloaddition of a nitrile oxide, generated from oxime 3b, to N-acryloyl bornane [10,2]sultam (2R)-2 (67%, 85% de, then crystallization 81%, 99% de), followed by reduction with DIBAL-H to aldehyde (−)-6a (67%), Wittig reaction to isoxazoline (E/Z)-7 (60%), and finally hydrolytic hydrogenation (62%) .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string O [C@@H] (CCc1ccccc1)CC (=O)CCc2ccccc2
. The InChI representation is 1S/C19H22O2/c20-18 (13-11-16-7-3-1-4-8-16)15-19 (21)14-12-17-9-5-2-6-10-17/h1-10,18,20H,11-15H2/t18-/m0/s1
.
Scientific Research Applications
Synthesis and Stereochemistry
Dihydroyashabushiketol, isolated from the male flower of Alnus sieboldiana, has been synthesized through a process involving the condensation of benzaldehyde with acetylacetone, followed by hydrogenation. The absolute configuration at C5 of this compound is identified as S, and its stereochemical properties have been extensively studied, providing insights into organic synthesis methods (Asakawa, 1972).
Crystallographic and Solvent Interaction Studies
An X-ray crystallographic study determined the absolute configuration of this compound to be S. This study also revealed the influence of solvent interactions on the optical rotations of this compound and its derivatives, highlighting its chemical behavior in different environments (Suga et al., 1983).
Total Synthesis
Enantiomerically pure this compound has been synthesized using a series of chemical reactions, including 1,3-dipolar cycloaddition, reduction, Wittig reaction, and hydrolytic hydrogenation. This synthesis route offers a method to produce this compound for further study and potential applications (Romański et al., 2011).
Diarylheptanoids Studies
Research on Alnus sieboldiana led to the isolation of new diarylheptanoids, including yashabushidiol A and B, yashabushiketodiol A and B, and yashabushitriol, alongside this compound. These findings contribute to the understanding of the chemical diversity and potential biological activity of compounds found in this species (Hashimoto et al., 1986).
Application in Cytotoxicity Studies
This compound, identified in the seeds of Amomum xanthioides, was examined for its cytotoxicity against human cancer cell lines. Such studies are crucial for understanding the potential therapeutic applications of natural compounds in cancer treatment (Kim et al., 2010).
Contributions to Asymmetric Synthesis
The compound has been used in the study of asymmetric synthesis, providing valuable insights into the development of new synthetic methodologies and the creation of enantioenriched compounds. This research has implications for the pharmaceutical and chemical industries (Xu et al., 2021).
Safety and Hazards
Properties
IUPAC Name |
(5S)-5-hydroxy-1,7-diphenylheptan-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O2/c20-18(13-11-16-7-3-1-4-8-16)15-19(21)14-12-17-9-5-2-6-10-17/h1-10,18,20H,11-15H2/t18-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNKTMMNRPJQHV-SFHVURJKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(CC(=O)CCC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC[C@@H](CC(=O)CCC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24192-01-6 |
Source
|
Record name | 24192-01-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.